molecular formula C10H10F2O3 B14066913 1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one

1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one

Katalognummer: B14066913
Molekulargewicht: 216.18 g/mol
InChI-Schlüssel: XNBIPVPOFDJXIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one is an organic compound with a unique structure that includes a difluoromethoxy group and a hydroxyphenyl group attached to a propan-2-one backbone

Vorbereitungsmethoden

The synthesis of 1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 2-(difluoromethoxy)phenol with a suitable acetone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Eigenschaften

Molekularformel

C10H10F2O3

Molekulargewicht

216.18 g/mol

IUPAC-Name

1-[2-(difluoromethoxy)-6-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H10F2O3/c1-6(13)5-7-8(14)3-2-4-9(7)15-10(11)12/h2-4,10,14H,5H2,1H3

InChI-Schlüssel

XNBIPVPOFDJXIY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC=C1OC(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.